Boc-Ser(Fmoc-Val)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O8/c1-16(2)23(25(33)36-15-22(24(31)32)29-27(35)38-28(3,4)5)30-26(34)37-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,14-15H2,1-5H3,(H,29,35)(H,30,34)(H,31,32)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUSTCBLZOMXJJ-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110238 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944283-08-3 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944283-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc Ser Fmoc Val Oh and Its Incorporation into Peptide Sequences
Preparative Strategies for Boc-Ser(Fmoc-Val)-OH Isoacyl Dipeptides
The synthesis of O-acyl isodipeptides like this compound is a critical step that enables the "isopeptide method." This strategy involves creating a temporary ester linkage to disrupt problematic peptide chain aggregation during synthesis. This ester bond is later rearranged to the native amide bond via an O-N intramolecular acyl migration. rsc.org
Solution-Phase Synthetic Routes for Stereochemical Integrity
To ensure the stereochemical integrity of the final peptide, the synthesis of the isodipeptide unit, this compound, is preferentially carried out in the solution phase. rsc.org This approach has been shown to completely avoid the epimerization that can occur during solid-phase esterification reactions. rsc.org For instance, one study reported that while synthesizing Boc-Thr(Fmoc-Val)-OH on a solid support led to the detection of 21% of the D-Val epimer, solution-phase synthesis circumvented this issue entirely. rsc.org
A common solution-phase route involves the coupling of Boc-Ser-OBzl with Fmoc-Val-OH. Following the coupling reaction, the benzyl (B1604629) ester is removed by hydrogenolysis to yield the desired this compound. rsc.org This method provides a reliable and economical way to produce these crucial building blocks. rsc.org
Considerations for Minimizing Epimerization during Isopeptide Synthesis
Epimerization, the change in the configuration of a chiral center, is a significant concern during peptide synthesis, particularly during the activation of the carboxylic acid group which can lead to the formation of an oxazolone (B7731731) intermediate. mdpi.com The choice of coupling reagents and reaction conditions plays a crucial role in preserving the stereochemical purity of the amino acids.
During the synthesis of isoacyl dipeptides, minimizing epimerization is paramount. Solution-phase synthesis is a key strategy to achieve this. rsc.org Studies have demonstrated that synthesizing these units in solution effectively prevents epimerization, which can be a significant problem in solid-phase approaches. rsc.org The use of specific coupling reagents can also influence the level of epimerization. While carbodiimide-based reagents are common, third-generation uronium/guanidinium salts are also widely used, though their propensity for causing epimerization must be carefully considered. mdpi.comthieme-connect.de
Integration of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable tool in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.com Its structure, featuring both a Boc and an Fmoc protecting group, allows for the selective deprotection and coupling necessary for peptide chain elongation. chemimpex.com The isopeptide method, which utilizes these building blocks, is particularly effective for synthesizing sequences prone to aggregation by introducing a temporary ester bond that disrupts the regular amide bond pattern. luxembourg-bio.com
Optimization of Coupling Reactions for this compound Incorporation
The successful incorporation of the bulky this compound unit into a growing peptide chain on a solid support requires careful optimization of the coupling reaction. This involves the selection of appropriate activating agents, coupling reagents, and reaction conditions to ensure high efficiency and minimize side reactions.
A variety of activating and coupling reagents are employed to facilitate the formation of the peptide bond between the C-terminus of the growing peptide chain and the carboxylic acid of the incoming this compound.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N'-Diisopropylethylamine) are a commonly used combination for coupling isodipeptide units. rsc.org HATU is a uronium-based coupling reagent known for its high efficiency. mdpi.com DIPEA acts as a non-nucleophilic base to activate the carboxylic acid. rsc.org
HOBt (Hydroxybenzotriazole) is often used as an additive with carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) to suppress side reactions and reduce epimerization. frontiersin.orgniph.go.jp The combination of DIC and HOBt has been successfully used for the coupling of Boc-Ser-OH to a resin-bound peptide. frontiersin.orgniph.go.jp
CDI (Carbonyldiimidazole) is another activating agent that can be used in peptide synthesis.
The choice of reagent can impact the reaction's success. For instance, in the synthesis of certain peptides, HATU and DIPEA have been used effectively to couple Boc-Thr(Fmoc-Val)-OH at room temperature. rsc.org
Table 1: Common Coupling Reagents and their Roles
| Reagent | Type | Role |
|---|---|---|
| HATU | Uronium Salt | Coupling Reagent |
| DIPEA | Tertiary Amine | Base |
| HOBt | Additive | Suppresses side reactions and epimerization |
| DIC | Carbodiimide | Coupling Reagent |
The efficiency of the coupling reaction is influenced by factors such as reaction time, temperature, and the concentration of reagents. For the sterically hindered this compound, longer reaction times or double coupling cycles may be necessary to achieve a high yield.
In one study, the coupling of Boc-Thr(Fmoc-Val)-OH was performed at room temperature for two cycles of two hours each to ensure complete reaction. rsc.org The use of microwave-assisted SPPS has been shown to significantly reduce the time required for each coupling cycle, from several hours to just over 30 minutes, without compromising the stability of the ester bond in the isopeptide. rsc.org However, the coupling of the isodipeptide unit itself is often still performed at room temperature to avoid potential side reactions. rsc.org The progress of the synthesis can be monitored at each stage to ensure the efficiency of the coupling and deprotection steps. luxembourg-bio.com
Table 2: Comparison of Manual and Microwave-Assisted SPPS Coupling Times
| Synthesis Method | Time per Amino Acid Coupling Cycle |
|---|---|
| Manual Stepwise (Room Temperature) | 276 minutes |
| Microwave-Assisted (70°C) | 33.5 - 38 minutes |
Data from a study on the synthesis of isopeptides. rsc.org
Role of Activating Agents and Coupling Reagents (e.g., HATU, DIPEA, HOBt, CDI, DIC)
Sequential Deprotection and Elongation with Boc and Fmoc Chemistries
The power of using a building block like This compound lies in the orthogonal nature of the Boc and Fmoc protecting groups. biosynth.comorganic-chemistry.org Orthogonal protection schemes allow for the selective removal of one type of protecting group in the presence of the other, enabling controlled, site-specific elongation of the peptide chain. peptide.com The Boc group is labile to strong acids, while the Fmoc group is removed under mild basic conditions. biosynth.combachem.com
In the context of This compound , a synthetic strategy can proceed in two distinct directions after its incorporation into a peptide sequence:
Elongation of the main peptide backbone: The temporary Boc group on the serine's α-amino terminus can be selectively removed to allow for the addition of the next amino acid to the primary sequence. genscript.comproteogenix.science
Elongation or modification from the side chain: The Fmoc group on the side-chain-linked valine can be selectively removed, exposing an amino group that can be used for chain extension, cyclization, or conjugation to other molecules. genscript.comsigmaaldrich.com
This dual functionality makes This compound a versatile tool for creating complex peptide architectures. chemimpex.com The iso-dipeptide structure, with its depsipeptide (ester) linkage, can also disrupt the interchain hydrogen bonding that leads to aggregation in difficult sequences, thereby improving solubility and purification efficiency. merckmillipore.com
Selective Removal of Fmoc Protecting Groups (e.g., Piperidine)
The Fmoc protecting group is characterized by its sensitivity to bases. genscript.com Its removal is a critical step in Fmoc-based SPPS to expose the α-amino group for the subsequent coupling reaction. genscript.comvapourtec.com The most common method for Fmoc deprotection involves treatment with a solution of a secondary amine, typically piperidine (B6355638), in an organic solvent like dimethylformamide (DMF). genscript.commdpi.com
The mechanism proceeds via a base-catalyzed β-elimination. mdpi.com The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of the fluorenyl group as dibenzofulvene (DBF). acs.org The secondary amine then acts as a scavenger, trapping the reactive DBF intermediate to form a stable adduct, which prevents side reactions. mdpi.comacs.org This process is highly specific and does not affect the acid-labile Boc group or other acid-labile side-chain protecting groups, preserving the integrity of the rest of the peptide. biosynth.com
When This compound is part of a peptide chain, this selective deprotection unmasks the amino group of the valine residue on the serine side chain, making it available for acylation.
| Reagent | Typical Concentration | Solvent | Reaction Time | Key Features |
|---|---|---|---|---|
| Piperidine | 20-50% (v/v) | DMF, NMP | 5-20 minutes | Standard and most widely used reagent for Fmoc removal. genscript.comuci.edu |
| Piperazine (PZ) | 20% (v/v) | DMF | Variable | An alternative to piperidine, sometimes used to mitigate certain side reactions. mdpi.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-10% (v/v) | DMF | Faster than piperidine | A stronger, non-nucleophilic base used for rapid deprotection, often with a scavenger like piperidine added. peptide.com |
| Pyrrolidine | 20% (v/v) | DMF, NMP, and less polar solvents | Variable | An effective alternative that can be used in a wider range of solvents, potentially increasing side reactions like aspartimide formation. acs.org |
Selective Removal of Boc Protecting Groups (e.g., Trifluoroacetic Acid)
The Boc group is a cornerstone of peptide chemistry, valued for its stability under a wide range of conditions, including the basic conditions used for Fmoc removal. organic-chemistry.org It is typically cleaved under strong acidic conditions, a process known as acidolysis. genscript.comjk-sci.com The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often used in a solution with dichloromethane (B109758) (DCM). proteogenix.sciencejk-sci.comfiveable.me
The mechanism involves the protonation of the Boc group's carbonyl oxygen by TFA, which leads to the cleavage of the tert-butyl-oxygen bond. jk-sci.com This generates a stable tert-butyl cation, carbon dioxide, and the free protonated amine. genscript.comjk-sci.com To prevent side reactions caused by the electrophilic tert-butyl cation, especially with sensitive residues like tryptophan or cysteine, "scavengers" such as triisopropylsilane (B1312306) (TIPS) or thiophenol are often added to the cleavage cocktail. organic-chemistry.orgmasterorganicchemistry.comgoogle.com
In a peptide containing the This compound unit, treatment with TFA will selectively remove the Boc group from the serine's N-terminus, leaving the Fmoc group on the side chain intact. biosynth.com This allows for the linear elongation of the main peptide backbone. fiveable.me
| Reagent | Typical Concentration | Solvent | Reaction Time | Key Features |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 25-50% (v/v) | Dichloromethane (DCM) | 15-30 minutes | The most common and efficient reagent for Boc deprotection during SPPS. genscript.comproteogenix.sciencefiveable.me |
| Hydrochloric Acid (HCl) | Variable (e.g., 4M) | Dioxane, Ethyl Acetate | Variable | An alternative strong acid for Boc removal. genscript.com |
| Final Cleavage Cocktail (e.g., TFA/TIPS/H₂O) | ~95% TFA | None (used neat) | 1-4 hours | Used for final cleavage from the resin and removal of all acid-labile side-chain protecting groups, including any remaining Boc groups. uci.edu |
Solid Support Selection and Linker Chemistry for this compound Applications
The success of solid-phase peptide synthesis (SPPS) is critically dependent on the choice of a suitable solid support (resin) and linker. bachem.comproteogenix.science The resin acts as an insoluble carrier to which the first amino acid is anchored, while the linker is the bifunctional molecule that connects the growing peptide to the resin. bachem.com The linker's chemistry dictates the conditions required for the final cleavage of the peptide from the support and determines the functionality of the C-terminus (e.g., acid or amide). proteogenix.science
In Fmoc-SPPS: The synthesis would typically employ an acid-labile linker, allowing the final peptide to be cleaved from the resin using a strong acid cocktail (like TFA), which simultaneously removes acid-labile side-chain protecting groups. proteogenix.science Resins such as Wang or 2-chlorotrityl chloride are used for synthesizing C-terminal acids, while Rink amide or Sieber amide resins are used for C-terminal amides. proteogenix.science
In Boc-SPPS: This strategy uses the acid-labile Boc group for temporary Nα-protection and more acid-stable groups (like benzyl esters) for side-chain protection. peptide.comchempep.com Final cleavage from resins like Merrifield or PAM requires very strong acids such as hydrofluoric acid (HF). proteogenix.sciencechempep.com
The unique structure of This compound makes it adaptable to either strategy. For example, it could be incorporated into a sequence built on a Wang resin. Subsequent selective Fmoc removal with piperidine would allow side-chain elongation, while sequential Boc removal with TFA would permit main-chain elongation. Finally, the entire peptide could be cleaved from the Wang resin using a strong TFA cocktail. "Safety-catch" linkers, which are stable to both acidic and basic conditions until chemically activated, offer further flexibility and are compatible with both Boc and Fmoc chemistries. bachem.commdpi.com
| Resin/Linker | C-Terminal Functionality | Cleavage Conditions | Compatibility Notes |
|---|---|---|---|
| Wang Resin | Carboxylic Acid | Strong acid (e.g., TFA) | Commonly used in Fmoc-SPPS for preparing peptide acids. proteogenix.science |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Mild acid (e.g., dilute TFA, AcOH/TFE/DCM) | Highly acid-sensitive; allows for cleavage while keeping acid-labile side-chain protecting groups intact. proteogenix.scienceactivotec.com |
| Rink Amide Resin | Amide | Strong acid (e.g., TFA) | Standard for producing peptide amides in Fmoc-SPPS. proteogenix.science |
| Merrifield Resin | Carboxylic Acid | Very strong acid (e.g., HF) | The classical resin for Boc-SPPS. chempep.com |
| PAM Resin | Carboxylic Acid | Very strong acid (e.g., HF) | Offers greater stability against premature chain loss during TFA treatments in Boc-SPPS compared to Merrifield resin. chempep.com |
Advanced Applications and Mechanistic Insights of Boc Ser Fmoc Val Oh in Chemical Biology
Mitigation of Peptide Aggregation in Challenging Sequences via the Isopeptide Method.nih.govresearchgate.netacs.orgnih.gov
The synthesis of "difficult sequences"—hydrophobic peptides that aggregate during solid-phase peptide synthesis (SPPS)—has been significantly improved by the O-acyl isopeptide method. springernature.comrsc.org This strategy employs specialized building blocks, such as the O-acyl isodipeptide unit Boc-Ser(Fmoc-Val)-OH, to temporarily alter the peptide backbone, thereby preventing the intermolecular hydrogen bonding that leads to aggregation. nih.govpeptide.com This results in improved solubility and allows for more efficient purification of the intermediate peptide. springernature.comcapes.gov.br The target peptide is then generated through a final, clean rearrangement reaction. springernature.comrsc.org
The core of the isopeptide method lies in replacing a native N-acyl peptide bond with an O-acyl ester bond at the side chain of a serine or threonine residue. nih.govspringernature.com This modification fundamentally disrupts the peptide's ability to form the ordered secondary structures, particularly β-sheets, that are responsible for on-resin aggregation. peptide.comrsc.org The ester linkage breaks the regular pattern of hydrogen bond donors and acceptors along the peptide backbone. peptide.com This disruption prevents the nascent peptide chains from self-associating, which would otherwise lead to incomplete coupling reactions and low synthesis yields. nih.gov Furthermore, the resulting O-acyl isopeptide often carries an additional positive charge, which enhances its solubility in various solvents, facilitating both synthesis and purification steps. capes.gov.brrsc.org The presence of this ester bond within the backbone effectively changes the peptide's conformation, keeping it in a more soluble and reactive state during synthesis. nih.gov
A critical feature of the O-acyl isopeptide strategy is the chemically triggered conversion of the temporary ester bond back to the native amide bond. nih.gov This conversion occurs via a spontaneous O-N intramolecular acyl migration. rsc.orgnih.gov The reaction is typically initiated by a pH shift to neutral or slightly basic conditions (pH ≥ 7.4). peptide.comrsc.orgbenthamdirect.com Under these conditions, the free α-amino group of the serine or threonine residue performs a nucleophilic attack on the adjacent ester carbonyl carbon. This process forms a five-membered transition state that rapidly rearranges to the thermodynamically more stable amide bond, thus yielding the desired native peptide sequence. tsinghua.edu.cn This acyl shift is known to be efficient and clean, often proceeding to completion without significant side products, and can be performed under physiological conditions. nih.govbenthamdirect.com
The O-acyl isopeptide method is one of several strategies developed to disrupt peptide aggregation during SPPS. A comparative analysis with other common techniques, such as the use of pseudoprolines and N-modified building blocks, reveals distinct mechanistic differences.
Pseudoprolines: These are formed by introducing cyclic oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) moieties into the peptide chain. nih.govbachem.com Similar to proline, they induce a "kink" in the peptide backbone, which physically disrupts the formation of extended secondary structures like β-sheets. nih.gov The introduction of pseudoproline dipeptides is a straightforward way to incorporate these structure-breaking elements. bachem.com
N-Modified Building Blocks: This approach involves the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb). These bulky groups are attached to the backbone amide nitrogen, sterically hindering inter-chain hydrogen bonding and preventing aggregation. nih.gov
O-Acyl Isopeptides: Unlike the other two methods, the isopeptide strategy temporarily alters the chemical nature of the backbone itself by replacing an amide with an ester. nih.gov This not only disrupts secondary structure but also improves the solubility of the protected peptide. capes.gov.brrsc.org The choice between these methods is often dependent on the specific peptide sequence, with O-acyl isopeptides being particularly effective for highly hydrophobic segments. researchgate.netpeptide.com
| Strategy | Mechanism | Advantages | Limitations |
| O-Acyl Isopeptide | Replaces a backbone amide with a temporary ester bond, disrupting H-bonding and altering backbone chemistry. nih.govpeptide.com | Improves solubility; clean conversion to native peptide via O-N acyl migration. rsc.orgrsc.org | Requires specific Ser/Thr residues; esterification can sometimes be challenging. researchgate.netnih.gov |
| Pseudoproline | Introduces a cyclic moiety (oxazolidine/thiazolidine) that creates a "kink" in the peptide chain, disrupting secondary structures. nih.govbachem.com | Highly effective at breaking β-sheets; commercially available as dipeptide units. nih.govbachem.com | Coupling to the hindered heterocyclic ring can be difficult. bachem.com |
| N-Modified Building Blocks (Hmb/Dmb) | Attaches bulky protecting groups to the backbone amide nitrogen, sterically hindering aggregation. nih.gov | Effective at preventing aggregation and aspartimide formation. nih.gov | Can be bulky, potentially slowing subsequent acylation steps; requires final removal. nih.gov |
O-N Intramolecular Acyl Migration for Native Peptide Generation
Contribution to the Synthesis of Biologically Relevant Peptides and Analogs.rsc.orgnih.gov
The utility of building blocks like this compound and the isopeptide method extends to the successful synthesis of complex and biologically important peptides that are otherwise difficult to produce.
The O-acyl isopeptide method has proven invaluable for the synthesis of peptides known for their extreme hydrophobicity and tendency to aggregate. A prominent example is the Alzheimer's disease-related amyloid-β peptide (Aβ1-42). capes.gov.brnih.gov The introduction of a single O-acyl isopeptide linkage can drastically improve the handling and purification of Aβ1-42 precursors, which can then be converted to the native peptide for aggregation studies. nih.govcapes.gov.br The method has also been applied to the synthesis of teixobactin (B611279) analogues, a class of potent antibiotics whose activity is linked to their propensity to form amyloid-like fibrils and gels. rsc.org By synthesizing them as more soluble O-acyl isopeptide prodrugs, their handling and potential for administration are improved. rsc.org
| Peptide/Analog | Synthetic Challenge | Contribution of Isopeptide Method | Reference |
| Amyloid-β (Aβ1-42) | Extreme hydrophobicity and aggregation, making synthesis and purification difficult. | Enabled efficient synthesis and purification of a soluble precursor that can be converted to the native peptide on demand. | nih.gov, capes.gov.br, nih.gov |
| Teixobactin Analogs | Tendency to form gels, complicating handling and potential administration. | Created soluble isopeptide prodrugs that convert to the active antibiotic under physiological pH, avoiding gelation issues. | rsc.org |
| Difficult Sequence Peptides | General aggregation and poor solubility during SPPS. | Provides a general and efficient protocol for improving yields and purity. | rsc.org, benthamdirect.com |
Beyond simply preventing aggregation, the O-acyl isopeptide method offers a tool for controlling peptide conformation. The temporary disruption of a native secondary structure allows for the synthesis of sequences that might otherwise be synthetically inaccessible. researchgate.net This control can be harnessed in the design of unique peptide scaffolds. For instance, a glycylserine O-acyl isopeptide unit incorporated into a collagen-like peptide sequence was shown to prevent the formation of the triple helix under acidic conditions. researchgate.net This pH-triggered conformational control demonstrates the potential to use isopeptide building blocks to create switchable peptide structures, where the final, constrained conformation is only adopted after the O-N acyl migration is initiated. researchgate.net
Facilitating the Construction of Complex Peptide Architectures
Strategies for Post-Synthetic Modification and Bioconjugation Leveraging this compound
The use of the isoacyl dipeptide, this compound, in solid-phase peptide synthesis (SPPS) is a sophisticated strategy primarily aimed at overcoming the synthetic challenges posed by "difficult sequences," which are prone to aggregation. peptide.com The incorporation of this building block results in the formation of a depsipeptide intermediate, where the amide bond between the valine and serine residues is replaced by an O-acyl ester linkage to the serine side chain. iris-biotech.de This structural modification temporarily disrupts the peptide's backbone conformation, improving its solubility and facilitating both synthesis and purification. nih.govnih.gov
The true versatility of this approach, however, lies in leveraging the unique chemical properties of the depsipeptide intermediate for advanced post-synthetic modifications and bioconjugation. The depsipeptide acts as a stable, handle-equipped precursor that can be chemoselectively manipulated. The final conversion to the native peptide sequence is achieved through a rapid and controllable O-to-N intramolecular acyl migration, which occurs under specific pH conditions. nih.govspringernature.com This controllable transformation is the cornerstone of several powerful strategies in chemical biology.
The O-to-N Acyl Shift: A Controllable Conversion Trigger
The conversion of the depsipeptide, formed using this compound, into the native peptide is not a spontaneous event under all conditions. It is a controllable O-to-N intramolecular acyl migration reaction that is highly dependent on pH. The depsipeptide ester linkage is stable under the acidic conditions typically used for peptide cleavage from the resin (e.g., using trifluoroacetic acid, TFA) and for purification via reversed-phase high-performance liquid chromatography (RP-HPLC). peptide.com This stability allows for the isolation and handling of the purified, soluble depsipeptide precursor. springernature.comnih.gov
The acyl shift is triggered by an increase in pH to neutral or slightly basic conditions. nih.gov The free α-amino group of the serine residue, deprotonated at higher pH, acts as an intramolecular nucleophile, attacking the proximate ester carbonyl carbon. This leads to the formation of a five-membered tetrahedral intermediate that rapidly resolves to form the thermodynamically more stable native amide bond. This conversion is often quantitative and very rapid, earning O-acyl isopeptides the moniker "Click Peptides" for their quick and efficient one-way conversion to the parent peptide under physiological conditions. nih.gov
The kinetics of this acyl shift are critical for its application in bioconjugation, allowing modification reactions to be performed on the depsipeptide before triggering the final rearrangement to the native form.
Table 1: Conditions for O-to-N Acyl Migration in Depsipeptides
This table summarizes typical conditions reported in the literature for inducing the O-to-N acyl shift to convert a depsipeptide intermediate into its native peptide counterpart.
| pH Condition | Buffer/Solvent System | Typical Conversion Time | Application Context |
| ~7.0 | 0.5 M Phosphate Buffer | < 30 minutes | Final conversion step in insulin (B600854) synthesis d-nb.info |
| 7.4 | Physiological Buffer | Rapid | Prodrug activation, "Click Peptide" conversion nih.gov |
| ~7.0 | Native Chemical Ligation (NCL) Buffer | Rapid (during ligation) | Traceless modification for protein synthesis researchgate.netwestlake.edu.cn |
| >7.4 | Aqueous Buffer / NH₄OH | Minutes | General conversion post-purification peptide.comacs.org |
| 8.0 | 0.2 M NH₄HCO₃ in 6 M Urea | ~20 minutes | Chain ligation and folding intermediate researchgate.net |
Leveraging the Depsipeptide Intermediate for Bioconjugation
The unique pH-dependent stability of the depsipeptide intermediate has been exploited to develop several elegant strategies for peptide modification and bioconjugation. These methods utilize the depsipeptide as a stable, modifiable scaffold before a final, triggered conversion to the native peptide.
Chemoselective Ligation: The stability of the O-acyl isopeptide linkage at low pH enables its use in chemoselective ligation reactions to build larger proteins from smaller, unprotected peptide fragments. For instance, the bis(2-sulfanylethyl)amido (SEA) ligation proceeds efficiently at an acidic pH of 3. acs.org Under these conditions, the depsipeptide is protonated and stable, allowing it to be ligated to another peptide fragment without premature O-to-N rearrangement. After the successful ligation, the pH is raised, triggering the acyl shift to reveal the native peptide backbone within the newly formed larger protein. acs.org
Racemization-Free Cyclization: Peptide cyclization is a key strategy for improving peptide stability and receptor affinity. However, activating the C-terminus of a linear peptide for head-to-tail cyclization carries a high risk of epimerization. Incorporating an isoacyl dipeptide at the C-terminus of a peptide segment effectively circumvents this issue. merckmillipore.com The linear depsipeptide can be activated and cyclized with minimal risk of racemization at the C-terminal residue. merckmillipore.com Following the successful cyclization of the depsipeptide, the O-to-N acyl shift is induced to furnish the final, native cyclic peptide. acs.org
Enzyme-Mediated Labeling: Depsipeptides have proven to be superior substrates for enzyme-mediated bioconjugation, particularly using the transpeptidase Sortase A (SrtA). SrtA is widely used for C-terminal protein modification, but the reversibility of the reaction often necessitates a large excess of the nucleophilic labeling reagent. When a depsipeptide is used as the substrate for N-terminal labeling, the SrtA-mediated cleavage releases an alcohol as a byproduct. capes.gov.br Unlike an amine, the alcohol is a poor nucleophile for the reverse transpeptidation reaction. This effectively renders the labeling reaction irreversible, allowing for quantitative protein modification with only a minimal excess of the labeling reagent. capes.gov.br
Table 2: Overview of Bioconjugation Strategies Leveraging Depsipeptide Intermediates
This table outlines the advanced applications where the unique properties of depsipeptides, formed via this compound, are strategically employed.
| Strategy | Purpose | Key Advantage of Depsipeptide Intermediate | Final Product |
| Traceless Solubilizing Agent | Facilitate synthesis and purification of hydrophobic peptides. | Introduces a temporary, solubility-enhancing "kink" that is removed without a trace. nih.govnih.gov | Native linear or folded peptide/protein. |
| Chemoselective Ligation | Assemble large proteins from smaller, unprotected peptide fragments. | Ester bond is stable at low pH required for ligation, preventing premature rearrangement. acs.org | Larger native peptide/protein. |
| Racemization-Free Cyclization | Synthesize cyclic peptides with high chiral purity. | The isoacyl C-terminus can be activated for cyclization with a significantly reduced risk of epimerization. merckmillipore.com | Native cyclic peptide. |
| Enzyme-Mediated Labeling | Achieve efficient and irreversible enzymatic protein labeling. | The alcohol byproduct of enzymatic cleavage is a poor nucleophile, preventing the reverse reaction. capes.gov.br | N-terminally labeled protein with a native linkage. |
Analytical Characterization and Quality Control Methodologies for Boc Ser Fmoc Val Oh and Derived Peptides
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable for the detailed structural elucidation of Boc-Ser(Fmoc-Val)-OH and its derivatives. These techniques probe the molecular structure at the atomic and functional group levels, providing definitive evidence of the correct chemical composition and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map the proton and carbon skeletons of the dipeptide derivative.
In a typical ¹H NMR spectrum of a protected dipeptide like this compound, distinct signals corresponding to the protons of the Boc, Fmoc, serine, and valine moieties are observed. For instance, the tert-butyl group of the Boc protector typically appears as a sharp singlet around 1.4 ppm. scienceopen.com The aromatic protons of the Fmoc group produce a series of multiplets in the downfield region, generally between 7.2 and 7.8 ppm. scienceopen.comrsc.org The α-protons of the serine and valine residues, as well as the protons on their respective side chains, give rise to characteristic multiplets at specific chemical shifts, which can be assigned through detailed analysis, including two-dimensional NMR experiments like COSY. scienceopen.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbonyl carbons of the peptide bond, the carbamate (B1207046) groups of the Boc and Fmoc protectors, and the carboxylic acid terminus all exhibit characteristic resonances in the downfield region of the spectrum, typically between 155 and 178 ppm. scienceopen.comdoi.org The quaternary carbon of the tert-butyl group is usually found around 80 ppm, while the various aliphatic and aromatic carbons of the amino acid residues and protecting groups appear at their expected chemical shifts. scienceopen.commdpi.com
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Boc (t-Butyl) | ~1.4 (s, 9H) | ~28 (CH₃), ~80 (Cq) |
| Fmoc (Aromatic) | 7.2-7.8 (m) | 120-145 |
| Fmoc (CH, CH₂) | 4.1-4.4 (m) | ~47 (CH), ~67 (CH₂) |
| Ser (α-CH, β-CH₂) | Multiplets | ~55 (α-CH), ~63 (β-CH₂) |
| Val (α-CH, β-CH, γ-CH₃) | Multiplets | ~60 (α-CH), ~30 (β-CH), ~19 (γ-CH₃) |
| Carbonyls (C=O) | - | 155-178 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecular ion, typically as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. advion.comnih.gov
Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the parent ion. nih.gov The resulting fragmentation pattern is characteristic of the peptide's sequence and protecting groups. For N-terminally protected amino acids, a notable fragmentation rearrangement can occur. In the case of Fmoc-protected amino acids, a characteristic loss of 196 Da, corresponding to the Fmoc group minus a carbonyl, can be observed. Similarly, Boc-protected amino acids may show a loss of the Boc group. The fragmentation of the peptide backbone itself yields b- and y-ions, which allow for the verification of the amino acid sequence.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | Calculated exact mass + 1.0078 |
| [M+Na]⁺ | Sodiated molecular ion | Calculated exact mass + 22.9898 |
| [M-Boc+H]⁺ | Loss of the Boc group | [M+H]⁺ - 100.0528 |
| [M-Fmoc+H]⁺ | Loss of the Fmoc group | [M+H]⁺ - 222.0681 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures
Infrared (IR) spectroscopy is a rapid and valuable tool for identifying the characteristic functional groups present in this compound. The IR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands include the N-H stretching of the amide and carbamate groups, typically observed in the region of 3300-3400 cm⁻¹. wiley-vch.demdpi.com The C-H stretching vibrations of the aliphatic and aromatic moieties are also present. nih.gov The carbonyl (C=O) stretching region is particularly informative, with distinct peaks for the urethane (B1682113) carbonyls of the Boc and Fmoc protecting groups (around 1700-1720 cm⁻¹), the amide carbonyl of the peptide bond (around 1650-1680 cm⁻¹), and the carboxylic acid carbonyl (around 1700-1730 cm⁻¹). mdpi.comresearchgate.netnih.gov The aromatic ring vibrations of the Fmoc group also give rise to characteristic absorptions in the fingerprint region. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|
| N-H (Amide/Carbamate) | Stretching | 3300-3400 |
| C=O (Boc/Fmoc Carbamate) | Stretching | 1700-1720 |
| C=O (Amide I) | Stretching | 1650-1680 |
| C=O (Carboxylic Acid) | Stretching | 1700-1730 |
| N-H (Amide II) | Bending | 1530-1550 |
| Aromatic C=C | Stretching | ~1450 |
Chromatographic Separations for Product Purification and Impurity Profiling
Chromatographic techniques are essential for both the purification of the final product and the assessment of its purity by separating it from starting materials, reagents, and side products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier analytical technique for assessing the purity of peptides and for their purification. nih.govpepdd.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column.
The optimization of an RP-HPLC method for this compound involves the careful selection of the column, mobile phase composition, and gradient profile. waters.com A typical mobile phase system consists of an aqueous component (A) and an organic component (B), such as acetonitrile (B52724), both containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.orgredalyc.org A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to effectively separate peptides with a wide range of polarities. nih.gov The purity of the target peptide is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram detected at a specific wavelength, typically 210-220 nm for the peptide bond. pepdd.com
Table 4: Typical RP-HPLC Method Parameters for Protected Peptides
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18, 3-5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient of B over 20-40 min |
| Flow Rate | 0.5-1.5 mL/min |
| Detection | UV at 214 nm and/or 280 nm |
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of the coupling reaction to form this compound. advion.comorgsyn.org A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. orgsyn.org The plate is then developed in a suitable mobile phase (eluent).
The separation on the TLC plate is based on the differential partitioning of the components between the stationary and mobile phases. By comparing the spots of the reaction mixture with those of the starting materials (Boc-Ser-OH and Fmoc-Val-OH), the consumption of reactants and the formation of the product can be qualitatively assessed. orgsyn.org Visualization of the spots can be achieved under UV light (due to the UV-active Fmoc group) or by staining with reagents like ninhydrin, which reacts with free primary amines, or other specific stains. orgsyn.orgorgsyn.org The relative mobility of the spots, expressed as the retention factor (Rf), helps in identifying the product and unreacted starting materials.
Methods for Assessing Stereochemical Purity and Epimerization in Peptide Products
The stereochemical integrity of amino acid building blocks and the resulting peptides is a critical quality attribute, as even minor levels of the incorrect stereoisomer can impact the biological activity and safety of a therapeutic peptide. For this compound, a dipeptide derivative used in peptide synthesis, and the peptides derived from it, rigorous analytical methods are required to detect and quantify stereochemical impurities, particularly those arising from epimerization. researchgate.netrsc.org Epimerization is a chemical process where a single chiral center in a molecule inverts, converting one diastereomer into another. In the context of peptides, this most commonly occurs at the α-carbon of an amino acid residue during synthesis or storage. mdpi.com
Several advanced analytical techniques are employed to ensure the stereochemical purity of this compound and the peptides synthesized using it. These methods are designed to separate and quantify diastereomers with high sensitivity and accuracy. researchgate.netmdpi.com
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing stereochemical purity. The separation of enantiomers and diastereomers, which often have identical or very similar physical-chemical properties, presents a significant analytical challenge. researchgate.netresearchgate.net To address this, specialized chiral stationary phases (CSPs) or chiral derivatizing agents are utilized. mdpi.com
Chiral Stationary Phases (CSPs): HPLC columns packed with a chiral stationary phase can directly separate enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for the chiral separation of Fmoc-protected amino acids. chinacloudapi.cn For instance, a study demonstrated the baseline resolution of 18 out of 19 common Fmoc-protected α-amino acids using a Lux Cellulose-2 column. chinacloudapi.cn The choice of mobile phase, often a mixture of an organic modifier like acetonitrile and an acidic aqueous solution, is crucial for optimizing separation. chinacloudapi.cn
Chiral Derivatization: An alternative approach involves reacting the amino acid or peptide with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used derivatizing agent for this purpose. researchgate.netacs.org After acid hydrolysis of the peptide, the resulting amino acids are reacted with Marfey's reagent. The resulting diastereomers can then be separated and quantified by reversed-phase HPLC, often coupled with mass spectrometry for enhanced sensitivity and specificity. researchgate.netacs.org
| Method | Principle | Typical Application | Key Findings/Considerations |
|---|---|---|---|
| Direct Chiral HPLC | Separation of enantiomers/diastereomers on a chiral stationary phase (CSP). | Analysis of Fmoc-protected amino acids and small peptides. | Polysaccharide-based CSPs show broad applicability. chinacloudapi.cn Mobile phase composition is critical for resolution. chinacloudapi.cn |
| Indirect Chiral HPLC (with Derivatization) | Formation of diastereomers using a chiral derivatizing agent (e.g., Marfey's reagent) followed by separation on an achiral column. | Quantification of D-amino acid impurities in hydrolyzed peptides. researchgate.net | Highly sensitive and reproducible. researchgate.net Allows for correction of hydrolysis-induced racemization when using deuterated acid. researchgate.net |
Mass Spectrometry-Based Methods
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for detecting and identifying epimerized peptides. nih.gov While diastereomers have the same mass, they can often be separated by LC prior to MS analysis. nih.gov Tandem mass spectrometry (MS/MS) can sometimes differentiate between peptide epimers based on their fragmentation patterns. acs.org
A common strategy involves enzymatic digestion of the peptide followed by LC-MS/MS analysis. nih.gov Enzymes can exhibit stereospecificity, meaning they may cleave peptide bonds adjacent to L-amino acids but not D-amino acids. acs.org For example, the endoprotease Asp-N specifically hydrolyzes peptide bonds on the N-terminal side of L-aspartyl residues. acs.org By comparing the peptide fragments before and after enzymatic treatment, the presence and location of D-Asp residues can be inferred. acs.org
| Method | Principle | Typical Application | Key Findings/Considerations |
|---|---|---|---|
| LC-MS/MS | Separation of diastereomeric peptides by LC followed by identification and fragmentation analysis by MS/MS. nih.gov | Identification of epimerized peptides in complex mixtures. | Differentiation of epimers can be challenging but is sometimes possible through distinct fragmentation patterns. acs.org |
| Enzymatic Digestion followed by LC-MS | Use of stereospecific enzymes to selectively cleave peptides containing L-amino acids, allowing for the identification of D-amino acid-containing peptides. acs.org | Pinpointing the location of epimerized residues within a peptide sequence. | The choice of enzyme is critical and depends on the peptide sequence. mdpi.com Comparing retention times to synthetic standards can confirm identity. mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be employed to assess stereochemical purity. scispace.com While the NMR spectra of enantiomers are identical, the use of a chiral solvating agent or a chiral derivatizing reagent can induce chemical shift differences between the diastereomeric complexes or products formed. researchgate.netresearchgate.net For protected amino acids, 1H and 31P NMR have been used to differentiate between enantiomers in the presence of a chiral auxiliary. scispace.com For example, Fmoc-Trp(Boc)-OH has been shown to be an effective chiral solvating agent for differentiating enantiomers of various phosphorus compounds. scispace.com The magnitude of the chemical shift difference can be used to determine the enantiomeric excess of the sample. researchgate.net
Enzymatic Methods
The stereospecificity of certain enzymes can be harnessed for quality control. mdpi.com Peptides containing D-amino acids may exhibit resistance to degradation by proteases that typically digest L-amino acid peptides. mdpi.com By incubating the peptide product with a specific protease and analyzing the degradation products over time using HPLC, the presence of D-isomers can be inferred from the rate and extent of digestion. mdpi.com This method provides functional evidence of stereochemical integrity.
Emerging Research Directions and Future Perspectives for Boc Ser Fmoc Val Oh Chemistry
Innovations in Scalable Synthesis and Green Chemistry Approaches
The growing demand for synthetic peptides in therapeutics and research necessitates the development of efficient, scalable, and environmentally sustainable manufacturing processes. Research in the synthesis of Boc-Ser(Fmoc-Val)-OH and related isoacyl dipeptides is increasingly aligning with the principles of green chemistry.
Scalable Synthesis: The synthesis of isoacyl dipeptides like this compound is crucial for their application in large-scale solid-phase peptide synthesis (SPPS). The use of pre-formed O-acyl isodipeptide units is preferred as it minimizes the risk of racemization that can occur during on-resin formation. peptide.com The direct chemoselective O-acylation of unprotected hydroxyamino acids with acyl halides or anhydrides under acidic conditions is an expedient and scalable method, allowing for multigram-scale production in a single step, often without the need for chromatographic purification. researchgate.net This approach is fundamental to making these building blocks, including this compound, readily available for the industrial production of complex peptide therapeutics. neulandlabs.com The ability of these reagents to improve the yield and purity of long and difficult peptide sequences inherently contributes to the scalability of synthesizing peptide-based drugs, such as insulin (B600854) analogues. nih.gov
Green Chemistry Approaches: A major focus in modern peptide synthesis is the reduction of its environmental impact, particularly by replacing hazardous solvents. publish.csiro.au Traditional Fmoc-SPPS relies heavily on solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are now classified as substances of very high concern due to their reproductive toxicity. publish.csiro.aucsic.es Researchers are actively exploring greener alternatives.
| Solvent Type | Examples | Application in Peptide Synthesis | Ref |
| Traditional (High Concern) | DMF, NMP, CH2Cl2 | Standard solvent for SPPS, washings, and Fmoc deprotection. | publish.csiro.aucsic.es |
| Greener Alternatives | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Investigated as replacements for DMF/NMP, though challenges in Fmoc-removal steps for some sequences remain. | publish.csiro.au |
| Deep Eutectic Solvents (DES) | Choline (B1196258) chloride/p-toluenesulfonic acid | Used as a green medium and catalyst for the acid-labile deprotection of Boc groups, offering a sustainable alternative to TFA. | mdpi.com |
Furthermore, efforts are being made to green the deprotection steps. The tert-butyloxycarbonyl (Boc) group is typically removed with strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.org Recent studies have demonstrated the efficacy of Brønsted acidic deep eutectic solvents (DES), such as choline chloride/p-toluenesulfonic acid, for the clean and efficient removal of the Boc group, presenting a more environmentally benign alternative. mdpi.com
Development of Novel Isopeptide Variants and Their Synthetic Utility
This compound is part of a larger class of O-acyl isodipeptide building blocks that are revolutionizing the synthesis of "difficult" peptides—sequences prone to aggregation and poor solubility during assembly. peptide.com
The core utility of these compounds lies in the "depsipeptide method". researchgate.net By substituting a standard amide bond (Xaa-Ser) with an ester linkage (O-acyl isopeptide), the peptide's backbone conformation is altered. This change disrupts the inter-chain hydrogen bonding that leads to on-resin aggregation, a major cause of failed or low-yield syntheses. peptide.com The resulting depsipeptide is typically more soluble and easier to purify via standard methods like HPLC under acidic conditions. peptide.comresearchgate.net Subsequently, a simple pH shift to neutral or basic conditions (pH ≥ 7.4) triggers a rapid, spontaneous O-to-N acyl migration, converting the ester bond back to the native amide bond to yield the final target peptide. peptide.compeptide.com
A wide array of these building blocks has been developed to broaden the applicability of this technique. The valine residue in this compound can be replaced by numerous other amino acids, allowing for insertion of the isopeptide unit at various points in a peptide sequence.
| Isopeptide Building Block | CAS Number | Molecular Formula | Ref |
| Boc-Ser(Fmoc-Gly)-OH | 944283-06-1 | C26H30N2O8 | |
| Boc-Ser(Fmoc-Ala)-OH | 944283-07-2 | C27H32N2O8 | peptide.com |
| This compound | 944283-08-3 | C28H34N2O8 | iris-biotech.de |
| Boc-Ser(Fmoc-Leu)-OH | 944283-09-4 | C29H36N2O8 | |
| Boc-Ser(Fmoc-Ile)-OH | 944283-10-7 | C29H36N2O8 | |
| Boc-Ser(Fmoc-Phe)-OH | 944283-23-2 | C32H34N2O8 | |
| Boc-Ser(Fmoc-Arg(Pbf))-OH | 944283-22-1 | C44H58N4O11S | |
| Boc-Thr(Fmoc-Val)-OH | 887707-95-1 | C29H36N2O8 | peptide.com |
This strategy has proven invaluable for the total synthesis of highly aggregation-prone peptides, such as the amyloid beta (Aβ) 1-42 peptide implicated in Alzheimer's disease, and for improving the synthesis of human insulin. nih.govresearchgate.netresearchgate.net
Expanding the Applicability of this compound in Medicinal Chemistry and Materials Science
The unique properties conferred by the isopeptide linkage are opening doors to new applications beyond improving peptide synthesis efficiency.
Medicinal Chemistry: The ability to synthesize pure, complex peptide therapeutics is a primary driver for the use of this compound and its analogues. chemimpex.com The depsipeptide intermediates themselves are being explored for their therapeutic potential. researchgate.net Depsipeptides can exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.net Furthermore, the depsipeptide structure can be used as a prodrug strategy. The ester bond in the depsipeptide can be designed to be stable at physiological pH but susceptible to hydrolysis by specific enzymes at a target site, enabling controlled drug release. researchgate.net This approach could enhance the local accumulation of drugs and improve therapeutic outcomes. researchgate.net The use of radiolabeled depsipeptide conjugates is also being explored for diagnostic imaging of infections. nih.gov
Materials Science: The principles of peptide chemistry are increasingly being applied to the creation of novel biomaterials. Peptides can self-assemble into highly ordered nanostructures such as nanofibers, nanotubes, and hydrogels. researchgate.net The incorporation of depsipeptide units, synthesized using building blocks like this compound, into these self-assembling sequences offers a method to control the material's properties. For instance, depsipeptide self-assembled nanostructures have been designed to have controlled degradation rates through ester hydrolysis, making them suitable for applications in responsive drug delivery systems. researchgate.net The ability to form sequence-defined segments using isoacyl dipeptides is a key tool in the bottom-up fabrication of functional biomaterials. researchgate.net This allows for the precise engineering of materials for applications in tissue engineering, regenerative medicine, and advanced diagnostics.
Q & A
Q. What is the role of orthogonal protecting groups (Boc and Fmoc) in the synthesis of Boc-Ser(Fmoc-Val)-OH?
this compound employs tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups for orthogonal protection of amino acid functionalities. The Boc group protects the α-amine of serine, while Fmoc protects the valine side chain. This strategy allows sequential deprotection: Boc is acid-labile (e.g., cleaved with trifluoroacetic acid), whereas Fmoc is base-sensitive (e.g., removed with piperidine). Such orthogonal protection is critical in solid-phase peptide synthesis (SPPS) to avoid unintended side reactions .
Q. Methodological Guidance :
Q. How do solubility properties of this compound influence its use in peptide synthesis?
The compound’s solubility varies with solvent polarity. It is sparingly soluble in aqueous buffers but dissolves readily in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) due to its hydrophobic Fmoc and Boc groups. This necessitates:
- Coupling Conditions : Use DMF as the primary solvent for SPPS.
- Precipitation : Post-synthesis, precipitate the peptide with cold diethyl ether to remove excess reagents .
| Solubility Data | Values/Notes | Source |
|---|---|---|
| Solubility in DMF | >50 mg/mL | |
| Solubility in Water | <1 mg/mL (requires sonication) |
Q. What analytical techniques validate the purity and structure of this compound?
- HPLC : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to assess purity (>95% required for synthesis).
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]+: ~466.5 g/mol).
- NMR : ¹H/¹³C NMR to verify stereochemistry and absence of racemization (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .
Contradiction Alert : Some protocols omit NMR due to time constraints, but it remains critical for confirming chiral integrity in regulated research .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in automated SPPS?
Coupling efficiency depends on activation reagents and steric hindrance. Key strategies:
- Activators : Use HBTU/HOBt or COMU for efficient activation of the carboxyl group.
- Double Coupling : Perform two sequential couplings (30 min each) for residues with bulky side chains (e.g., Fmoc-Val).
- Microwave Assistance : Reduce coupling time by 50% (e.g., 5 min at 50°C) without racemization .
| Coupling Efficiency | Conditions | Yield |
|---|---|---|
| HBTU/HOBt + DIPEA | 95% | |
| COMU + Oxyma Pure | 98% |
Q. What are the stability challenges of this compound under prolonged storage?
The compound degrades via:
- Hydrolysis : Fmoc groups are sensitive to moisture.
- Racemization : Elevated temperatures (>4°C) promote chiral inversion.
Q. Mitigation Strategies :
Q. How to resolve contradictions in reported melting points for this compound derivatives?
Literature discrepancies arise from polymorphic forms or impurities. For validation:
Q. What computational methods predict the conformational impact of this compound in peptide design?
Molecular dynamics (MD) simulations using AMBER or CHARMM force fields can model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
